

# A Comprehensive Spectroscopic Guide to 2-(2-Chlorophenoxy)propanoic Acid

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## Compound of Interest

Compound Name:	2-(2-Chlorophenoxy)propanoic acid
CAS No.:	25140-86-7
Cat. No.:	B1361824

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## Introduction

**2-(2-Chlorophenoxy)propanoic acid** is a chemical compound belonging to the class of phenoxy herbicides. While not as commercially prevalent as its regulated analogues like 2,4-D or Mecoprop, its structural characterization is of paramount importance for researchers in environmental science, toxicology, and drug development, particularly in the study of auxin mimics and potential metabolites of more complex herbicides. The unambiguous identification and purity assessment of such molecules are critically dependent on a multi-technique spectroscopic approach.

This technical guide provides an in-depth analysis of the core spectroscopic data for **2-(2-Chlorophenoxy)propanoic acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for scientists and professionals, this document moves beyond a simple data repository. It explains the causality behind the spectral features, outlines self-validating experimental protocols, and grounds the interpretation in established chemical principles, thereby providing a robust framework for the comprehensive characterization of this molecule.

## Molecular Identity and Structure

The foundational step in any analysis is confirming the basic properties of the analyte.

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	NIST[1]
Molecular Weight	200.62 g/mol	NIST[1]
CAS Number	25140-86-7	NIST[1]

The structure, shown below, features a chiral center at the second carbon of the propanoic acid chain, an ether linkage, and a chlorinated aromatic ring. These features give rise to a distinct and predictable spectroscopic fingerprint.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms.

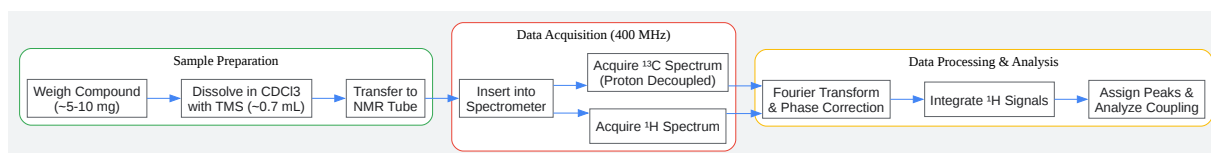
### Expertise in Practice: The Rationale for NMR

For a molecule like **2-(2-Chlorophenoxy)propanoic acid**, <sup>1</sup>H NMR is essential to confirm the substitution pattern on the aromatic ring and the structure of the propanoic acid side chain. The coupling patterns (splitting) between adjacent protons provide definitive evidence of connectivity. <sup>13</sup>C NMR complements this by confirming the total number of unique carbon environments, a crucial check for symmetry and overall structural integrity.

## Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy.

- **Sample Preparation:** Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). The choice of  $\text{CDCl}_3$  is common for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is critical for resolving the complex multiplets of the aromatic protons.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line, simplifying analysis.



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Caption: General workflow for NMR sample preparation and analysis.

## $^1\text{H}$ NMR Spectral Data & Interpretation

The following data is based on a 400 MHz spectrum recorded in  $\text{CDCl}_3$ .<sup>[2]</sup>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.5	Broad Singlet	1H	H-9 (Carboxylic Acid, -COOH)
7.39	Doublet of Doublets	1H	H-3 (Aromatic)
7.23	Triplet of Doublets	1H	H-5 (Aromatic)
6.98	Triplet of Doublets	1H	H-4 (Aromatic)
6.89	Doublet of Doublets	1H	H-6 (Aromatic)
4.81	Quartet	1H	H-2 (-O-CH-)
1.73	Doublet	3H	H-1 (-CH <sub>3</sub> )

#### Interpretation:

- The highly deshielded, broad singlet at ~10.5 ppm is characteristic of a carboxylic acid proton (H-9), which is often broad due to hydrogen bonding.
- The signals between 6.89 and 7.39 ppm correspond to the four protons on the substituted aromatic ring. Their distinct multiplicities confirm the ortho-substitution pattern.
- The quartet at 4.81 ppm is assigned to the methine proton (H-2). It is split into a quartet by the three adjacent methyl protons (H-1), consistent with the n+1 rule (3+1=4).
- The doublet at 1.73 ppm, integrating to three protons, is assigned to the methyl group (H-1). It is split into a doublet by the single adjacent methine proton (H-2), again following the n+1 rule (1+1=2).

## <sup>13</sup>C NMR Spectral Data & Interpretation

An experimental <sup>13</sup>C NMR spectrum for **2-(2-Chlorophenoxy)propanoic acid** is not available in publicly accessible databases. However, based on established chemical shift prediction algorithms and data from its structural isomers, a predicted spectrum can be reliably constructed. The following table presents these predicted chemical shifts.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~178	C-8 (C=O)	Typical chemical shift for a carboxylic acid carbonyl carbon.
~152	C-6' (Ar C-O)	Aromatic carbon directly attached to the electron-withdrawing ether oxygen is deshielded.
~131	C-2' (Ar C-Cl)	Aromatic carbon bearing the chlorine atom.
~130	C-4' (Ar C-H)	Aromatic methine carbon.
~128	C-5' (Ar C-H)	Aromatic methine carbon.
~123	C-3' (Ar C-H)	Aromatic methine carbon.
~115	C-1' (Ar C-H)	Aromatic methine carbon, ortho to the ether linkage.
~73	C-2 (-O-CH-)	Aliphatic carbon attached to the ether oxygen is significantly deshielded.
~18	C-1 (-CH <sub>3</sub> )	The terminal methyl group is the most shielded carbon.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

### Expertise in Practice: The Diagnostic Power of IR

For this molecule, IR is invaluable for quickly confirming the presence of three critical features: the broad O-H stretch of the carboxylic acid, the sharp and intense C=O stretch of the carbonyl group, and the C-O stretch of the ether linkage. The presence and position of these bands provide a high degree of confidence in the sample's identity.

## Experimental Protocol: A Robust ATR-FTIR Method

Attenuated Total Reflectance (ATR) has largely replaced traditional KBr pellets for its simplicity and reproducibility.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400  $\text{cm}^{-1}$ .

## IR Spectral Data & Interpretation

The following data is sourced from the NIST Chemistry WebBook.<sup>[1]</sup>

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3300 - 2500	Broad	O-H Stretch (Carboxylic Acid)
~1720	Strong, Sharp	C=O Stretch (Carbonyl of Carboxylic Acid)
~1240	Strong	C-O Stretch (Ether and Carboxylic Acid)
~1100	Medium	C-O Stretch (Ether)
~750	Strong	C-Cl Stretch and Aromatic C-H Bend (ortho-disubstituted)

Interpretation:

- The very broad absorption band spanning from 3300 to 2500  $\text{cm}^{-1}$  is the most definitive feature of a carboxylic acid, resulting from the O-H bond stretching within a hydrogen-bonded dimer.
- The intense, sharp peak around 1720  $\text{cm}^{-1}$  is characteristic of the C=O stretching vibration of the carbonyl group in the carboxylic acid.
- The strong bands in the 1300-1100  $\text{cm}^{-1}$  region are attributed to C-O stretching vibrations from both the ether linkage and the carboxylic acid C-O single bond.
- A strong band around 750  $\text{cm}^{-1}$  is typical for the C-Cl stretching vibration and the out-of-plane C-H bending of an ortho-disubstituted benzene ring.

2-(2-Chlorophenoxy)propanoic Acid			
-COOH	Ar-O-R	Ar-Cl	
↓ ↓ ↓ ↓			
IR Absorption Bands ( $\text{cm}^{-1}$ )			
3300-2500 (Broad O-H)	~1720 (Strong C=O)	~1240 (Strong C-O)	~750 (Strong C-Cl)

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Caption: Correlation of molecular functional groups to key IR absorptions.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

### Expertise in Practice: Validating Identity with MS

The primary goal of using Electron Ionization (EI) MS is twofold. First, to observe the molecular ion peak ( $[M]^+$ ) and confirm that its mass-to-charge ratio ( $m/z$ ) matches the calculated molecular weight of 200.62 Da. Second, to observe the characteristic isotopic pattern for a chlorine-containing compound. Natural chlorine exists as two major isotopes,  $^{35}\text{Cl}$  (~75.8%) and  $^{37}\text{Cl}$  (~24.2%), which results in two molecular ion peaks,  $[M]^+$  and  $[M+2]^+$ , with a relative intensity ratio of approximately 3:1. This pattern is a definitive marker for the presence of a single chlorine atom.

## Experimental Protocol: GC-MS for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like phenoxy herbicides, as it provides both separation and identification.

- **Derivatization (Optional but Recommended):** To improve volatility and chromatographic peak shape, the carboxylic acid can be derivatized to its methyl ester (e.g., using diazomethane or  $\text{BF}_3/\text{methanol}$ ). This is a standard procedure in the environmental analysis of phenoxy herbicides.[3]
- **GC Separation:** Inject the sample (derivatized or underivatized) into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities or solvent.
- **Ionization:** As the compound elutes from the GC column, it enters the MS source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their  $m/z$  ratio and detected.

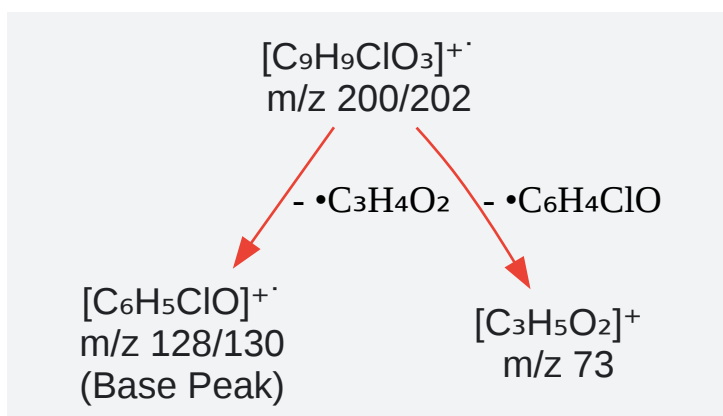
## MS Spectral Data & Interpretation

The following data is based on the Electron Ionization (EI) mass spectrum from the NIST database.

m/z	Relative Intensity (%)	Proposed Fragment Ion
200/202	~20	$[\text{C}_9\text{H}_9\text{ClO}_3]^+$ (Molecular Ion, $[\text{M}]^+$ )
128/130	100	$[\text{C}_6\text{H}_5\text{ClO}]^+$ (Chlorophenol radical cation)
73	~80	$[\text{C}_3\text{H}_5\text{O}_2]^+$ (Propionyl fragment)
45	~40	$[\text{COOH}]^+$ (Carboxyl fragment)

## Interpretation:

- The peaks at m/z 200 and 202 represent the molecular ion ( $[\text{M}]^+$ ) and its isotope peak ( $[\text{M}+2]^+$ ), respectively. Their approximate 3:1 intensity ratio confirms the presence of one chlorine atom, and the mass of 200 Da matches the molecular weight of the compound.
- The base peak (most intense) at m/z 128/130 is characteristic of phenoxy-containing compounds. It results from the cleavage of the ether bond, generating the stable 2-chlorophenol radical cation.
- The peak at m/z 73 corresponds to the loss of the chlorophenoxy radical, leaving the propionyl portion of the molecule with a positive charge.
- The peak at m/z 45 is a common fragment representing the carboxyl group.



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Caption: Proposed primary fragmentation pathway for **2-(2-Chlorophenoxy)propanoic acid** in EI-MS.

## Conclusion

The collective evidence from  $^1\text{H}$  NMR, IR, and Mass Spectrometry provides a cohesive and definitive characterization of **2-(2-Chlorophenoxy)propanoic acid**.  $^1\text{H}$  NMR confirms the specific arrangement of the propanoic acid side chain and the ortho-substitution on the aromatic ring. IR spectroscopy provides rapid verification of the essential carboxylic acid and ether functional groups. Finally, Mass Spectrometry confirms the correct molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern, while its fragmentation pattern corroborates the proposed structure. This multi-faceted spectroscopic profile serves as a reliable reference for the identification, purity assessment, and further investigation of this compound in any research or development setting.

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